N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antiurease, and Antioxidant Activities
Research into similar triazole derivatives has shown promising antibacterial, antiurease, and antioxidant activities. For instance, a study on the synthesis and evaluation of 1,2,4-triazole Schiff base and amine derivatives, including compounds related to the structure of interest, highlighted their effective antiurease and antioxidant properties. These findings suggest potential applications in developing treatments for diseases where oxidative stress and bacterial infections are contributing factors (Sokmen et al., 2014).
Antiplasmodial Activity
Another important area of application for these compounds is in the fight against malaria. A study on N-acylated furazan-3-amines, which share a structural motif with the compound , demonstrated significant activity against Plasmodium falciparum strains, highlighting the potential for these derivatives in antiplasmodial therapies. This suggests a potential avenue for research into the use of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide in malaria treatment (Hermann et al., 2021).
Antimicrobial Activities
Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various microorganisms. This line of research underscores the potential of triazole derivatives in developing new antimicrobial agents, which could be relevant for the compound under discussion (Başoğlu et al., 2013).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds within this chemical class have been explored, providing insights into how modifications to the structure could influence its potential applications. For example, studies on the reactions of methyl 4-aminofurazan-3-carboximidate with various nucleophiles open up pathways for creating a wide range of derivatives, which could be tailored for specific scientific or pharmaceutical applications (Sergievskii et al., 2001).
Mechanism of Action
Target of Action
Similar compounds such as resveratrol analogues have been shown to target colorectal cancer cells . They exert a potent suppressive effect on these cells, causing cytotoxicity .
Mode of Action
A similar compound, a resveratrol analogue, has been shown to cause cytotoxicity in colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, specifically causing g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 .
Result of Action
Similar compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-10-13(18-19-20)16(22)17-9-14(21)11-4-6-12(7-5-11)15-3-2-8-23-15/h2-8,10,14,21H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNKDONJFSMXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.